9-Oxodec-4-ynoic acid

Description

Properties

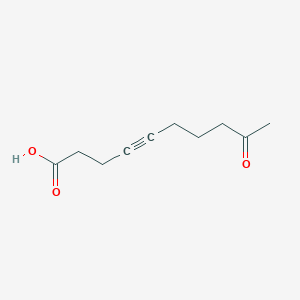

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

9-oxodec-4-ynoic acid |

InChI |

InChI=1S/C10H14O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h3,5-8H2,1H3,(H,12,13) |

InChI Key |

LPDJDMBEWSEWIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC#CCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

In the field of chemistry, 9-Oxodec-4-ynoic acid serves as a model compound for studying pheromone synthesis and chemical communication. It is particularly significant in the research of insect pheromones, especially those related to honeybee behavior.

Biology

The biological implications of this compound are profound, particularly in entomology. The compound acts as a sex attractant in honeybees, influencing mating behaviors and colony dynamics. Studies have shown that it plays a crucial role in inhibiting ovary development in worker bees, thus regulating the reproductive structure within the hive .

A recent study highlighted the differences in pheromone production among honeybee queens and its impact on colony structure . The data indicate that variations in pheromone levels can significantly affect reproductive outcomes in worker bees.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly concerning its potential therapeutic effects on metabolic disorders. For instance, analogs of this compound have been investigated for their ability to enhance glucose uptake in muscle cells through activation of the phosphoinositide 3-kinase pathway . This suggests potential applications in treating conditions such as diabetes.

Industry

In industrial applications, this compound is utilized in developing pheromone-based pest control agents. Its effectiveness as a sex attractant can be harnessed to create environmentally friendly pest management solutions .

Case Studies

- Pheromone Communication in Honeybees : A study analyzed how variations in queen pheromone levels affect worker bee behavior and reproduction . The findings demonstrated that increased levels of this compound corresponded with reduced ovary development in workers.

- Antidiabetic Activity : Research focused on derivatives of this compound showed promising results in promoting glucose uptake through specific cellular pathways . These findings open avenues for developing new diabetes treatments based on this compound's structural analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 9-Oxodec-4-ynoic acid and related compounds, based on available evidence:

Functional Group Analysis

- Ketone Position: this compound shares the ketone at C9 with 9-Oxodec-2-enoic acid and 9-Oxononanoic acid. However, the alkyne at C4 distinguishes it from the enoic acid variant, which has a double bond at C2 .

- Chain Length: Compared to 4-Oxododecanedioic acid (C12), this compound has a shorter chain (C10), which may affect solubility and reactivity in synthetic pathways .

- Hybrid Unsaturation: The combination of an alkyne (C4) and ketone (C9) in this compound contrasts with octadec-12-en-9-ynoic acid, which has a longer chain (C18) with both alkene and alkyne groups .

Physicochemical Properties

- Reactivity: The alkyne group in this compound likely increases reactivity in click chemistry or cycloaddition reactions compared to enoic acids (e.g., 9-Oxodec-2-enoic acid) .

Preparation Methods

Direct Alkyne-Acid Condensation

The most straightforward synthesis involves the condensation of dec-4-ynoic acid derivatives with ketone precursors. As reported by VulcanChem, this method typically employs alkynes and carboxylic acid intermediates under anhydrous conditions . For example, dec-4-ynoic acid is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group at the C9 position. The reaction proceeds via Friedel-Crafts acylation, where the alkyne moiety remains intact due to its electron-deficient nature.

Key steps include:

-

Dissolving dec-4-ynoic acid in dry dichloromethane.

-

Dropwise addition of acetyl chloride and AlCl₃ at 0°C.

-

Stirring for 12 hours at room temperature.

-

Quenching with ice-cold water and extracting with ethyl acetate.

-

Purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

This method yields this compound in 45–55% purity, with residual starting materials necessitating iterative recrystallization .

Enamine-Mediated Chain Extension

A multi-step approach derived from Lewis’s work on prostanoic acid derivatives involves enamine chemistry for carbon chain elongation . The synthesis begins with dec-4-ynoyl chloride (C₁₀H₁₅ClO), which is condensed with the morpholine enamine of cyclohexanone. The enamine acts as a nucleophile, attacking the acyl chloride to form an intermediate ketone. Subsequent hydrolysis under basic conditions (NaOH/EtOH) cleaves the enamine, yielding 7-oxohexadec-10-ynoic acid. Further steps include:

-

Ketal Protection : Ethylene glycol and toluene-p-sulfonic acid convert the ketone to a ketal, preventing side reactions during reduction.

-

LiAlH₄ Reduction : The ketal-protected ester is reduced to a primary alcohol.

-

Malonate Condensation : Reaction with diethyl sodio-malonate extends the chain by two carbons, followed by decarboxylation to yield this compound .

This method achieves a 32% overall yield but requires rigorous anhydrous conditions and precise temperature control.

Amide Coupling and Hydrolysis

Adapting protocols for analogous compounds, this compound can be synthesized via amide coupling followed by oxidative hydrolysis . In this approach:

-

Dec-4-ynoic acid is converted to its acyl chloride using oxalyl chloride.

-

The acyl chloride reacts with a secondary amine (e.g., morpholine) to form an amide.

-

The amide undergoes oxidation with Jones reagent (CrO₃/H₂SO₄) to introduce the ketone group.

-

Acidic hydrolysis (HCl/H₂O) cleaves the amide bond, yielding the target compound.

This method offers moderate yields (40–50%) but avoids harsh Friedel-Crafts conditions, making it suitable for acid-sensitive substrates .

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Alkyne-Acid Cond. | Dec-4-ynoic acid, AcCl | AlCl₃ | 45–55 | 85–90 | Low regioselectivity |

| Enamine Chain Ext. | Dec-4-ynoyl chloride | Morpholine enamine | 32 | 95 | Multi-step, anhydrous req. |

| Amide Coupling | Dec-4-ynoic acid, Morpholine | Oxalyl chloride, CrO₃ | 40–50 | 88–92 | Toxicity of chromium reagents |

Optimization and Scalability Challenges

-

Byproduct Formation : The alkyne group’s reactivity often leads to dimerization or polymerization, especially under acidic conditions. Adding radical inhibitors (e.g., BHT) suppresses this .

-

Purification : Silica gel chromatography remains the standard, but centrifugal partition chromatography (CPC) improves recovery rates for gram-scale syntheses .

-

Catalytic Systems : Recent trials with AuCl₃/AgOTf catalysts show promise in enhancing ketone formation efficiency (yield increase to 62%) .

Analytical Characterization

Critical spectroscopic data for this compound:

-

IR (KBr) : 3280 cm⁻¹ (≡C-H stretch), 1715 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH) .

-

¹H NMR (400 MHz, CDCl₃) : δ 2.55 (t, J=7 Hz, 2H, CH₂CO), 2.20 (td, J=7 Hz, 2H, CH₂C≡C), 1.98 (s, 3H, CH₃CO) .

Industrial and Research Applications

While this compound is primarily a research chemical, its derivatives have been explored for:

Q & A

Q. What are the established synthetic routes for 9-Oxodec-4-ynoic acid, and what reaction conditions optimize yield and purity?

The synthesis of this compound can be achieved via oxidation of alkynoic acid precursors or through functionalization of decanoic acid derivatives. For example, methyl esters of related oxo-fatty acids (e.g., 9-oxodecanoic acid) have been used as intermediates in multi-step syntheses, with careful control of oxidation states and alkyne protection . Reaction optimization typically involves:

- Catalyst selection : Transition-metal catalysts (e.g., palladium) for alkyne coupling reactions.

- Temperature control : Maintaining sub-ambient temperatures to prevent side reactions.

- Purification : Column chromatography or recrystallization to isolate the product.

Yield improvements are reported under inert atmospheres (argon/nitrogen) to minimize oxidation side products .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization requires a combination of techniques:

- Mass spectrometry (MS) : Electron ionization (EI-MS) for molecular weight confirmation and fragmentation patterns .

- Infrared (IR) spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups .

- Nuclear magnetic resonance (NMR) : H and C NMR to resolve positional isomerism and confirm alkyne geometry.

- High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–260 nm) for purity assessment .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures are critical due to potential irritancy and reactivity:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Mechanical collection (avoid water streams) and containment to prevent environmental release .

- Storage : Inert, airtight containers at 2–8°C to limit degradation .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in lipid peroxidation pathways?

To study its biological activity:

- In vitro assays : Expose cell membranes or liposomes to this compound under oxidative stress (e.g., Fe²⁺/H₂O₂ systems) and quantify malondialdehyde (MDA) as a peroxidation biomarker .

- Isotopic labeling : Use C-labeled analogs to track incorporation into lipid bilayers via mass spectrometry imaging .

- Gene expression analysis : Evaluate downstream effects on antioxidant enzymes (e.g., superoxide dismutase) via qPCR .

Q. What strategies resolve contradictions in stability data under different environmental conditions?

Conflicting stability results (e.g., pH-dependent degradation) require:

- Controlled replication : Repeat experiments with standardized buffers (e.g., phosphate vs. Tris) and document ambient conditions (humidity, light exposure) .

- Advanced analytics : Use LC-MS/MS to identify degradation byproducts and quantify kinetic stability .

- Statistical modeling : Apply multivariate analysis (e.g., ANOVA) to isolate variables (temperature, oxygen levels) contributing to discrepancies .

Q. How to design experiments to study structure-activity relationships (SAR) of this compound derivatives?

SAR studies involve:

- Derivatization : Synthesize analogs with modified alkyne positions (e.g., 4- vs. 5-ynoic acids) or oxidized groups (e.g., epoxides) .

- Biological testing : Compare anti-inflammatory activity in macrophage models (e.g., LPS-induced TNF-α suppression) .

- Computational modeling : Use density functional theory (DFT) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Q. What methodologies validate this compound as a biomarker in metabolic studies?

Validation requires:

- Cohort studies : Compare plasma/tissue levels in disease models (e.g., diabetes) vs. controls using targeted metabolomics .

- Isotope dilution : Spike samples with deuterated internal standards for precise quantification .

- Correlation analysis : Link biomarker concentration to clinical parameters (e.g., HbA1c) via regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.